3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2 |
InChI Key |
LWGSYEBXSIHNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CC#N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile typically involves a multi-step reaction sequenceThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile and hydroxyl groups may also play a role in the compound’s binding affinity and specificity . Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile
- Molecular Formula: $ \text{C}{11}\text{H}{9}\text{NO}_2 $
- Molecular Weight : 187.195 g/mol
- Key Difference : The hydroxyl group is replaced by a ketone (-C=O).
- Properties :
- Boiling Point : 419.5 ± 45.0 °C
- Density : 1.2 ± 0.1 g/cm³
- Reactivity : The ketone enhances electrophilicity, making it more reactive in aldol condensations compared to the hydroxyl analog.
- Applications : Used in synthetic organic chemistry for Michael additions and as a precursor for heterocyclic scaffolds .
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate
- Molecular Formula : $ \text{C}{13}\text{H}{14}\text{O}_3 $
- Key Difference: Contains an ester (-COOEt) and propenoate group instead of nitrile and hydroxyl.
- Properties :
- Hazard Classification : Irritant (Xi) per GHS guidelines.
- Synthesis : Prepared via ultrasonic irradiation, indicating energy-efficient synthetic routes.
- Applications: Intermediate in chalcone synthesis, which are known for anti-inflammatory and anticancer activities .
3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid
- Molecular Formula : $ \text{C}{11}\text{H}{12}\text{O}_3 $
- Molecular Weight : 192.21 g/mol
- Key Difference : Carboxylic acid (-COOH) replaces the nitrile and hydroxyl groups.
- Properties :
- CAS Registry : 29262-58-6
- Hazard Symbol : Xi (Irritant)
- Applications : Used in pharmaceutical research for derivatization into esters or amides .
Biological Activity
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, with the CAS number 1520293-45-1, is a compound belonging to the class of heterocyclic building blocks. Its molecular formula is CHNO, and it has a molecular weight of 189.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 189.21 g/mol
- Purity : Typically 98%
Biological Activity
The biological activity of this compound has been explored in various studies. Below are some key findings:
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels and reducing neuroinflammation. This suggests potential applications in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of several related compounds using DPPH and ABTS assays. The results showed that compounds with a similar structure to this compound exhibited high radical scavenging activity, indicating potential therapeutic benefits against oxidative stress-related diseases.
-
Inflammation Model :
- In an animal model of inflammation, administration of related compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may have similar effects.
-
Neuroprotective Study :
- In vitro studies on neuronal cell lines demonstrated that treatment with compounds structurally related to this compound led to increased cell viability under oxidative stress conditions, suggesting neuroprotective properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 189.21 g/mol |
| Purity | 98% |
| Antioxidant Activity | High |
| Anti-inflammatory Activity | Significant |
| Neuroprotective Effects | Positive in vitro results |
Q & A
Q. Basic
- NMR : H NMR reveals dihydrobenzofuran protons (δ 6.5–7.2 ppm for aromatic H, δ 3.1–4.3 ppm for methylene/methine groups) and hydroxypropanenitrile signals (δ 2.5–3.5 ppm). C NMR confirms nitrile (δ 115–120 ppm) and carbonyl/quaternary carbon positions .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS detects [M+H]⁺ or [M−H]⁻ ions for purity assessment (>95%) .
What biological activities have been reported for this compound, and what molecular targets are implicated?
Advanced
Preliminary studies suggest orexin receptor agonism (particularly OX₂R), which modulates sleep-wake cycles, and anti-inflammatory effects via NF-κB pathway inhibition. Computational docking (AutoDock Vina) identifies hydrogen bonding between the hydroxyl group and His³⁵⁰/Arg³⁴⁸ residues in OX₂R . In vitro assays (e.g., LPS-induced RAW264.7 macrophages) show dose-dependent IL-6 suppression (IC₅₀ ~10 μM), though cytotoxicity above 50 μM limits therapeutic index .
How can researchers resolve contradictions in reported reactivity or bioactivity data?
Advanced
Discrepancies often arise from impurities (e.g., residual solvents or byproducts) or assay variability. Strategies include:
- Reproducibility checks : Repeating synthesis and bioassays under standardized conditions.
- Advanced analytics : LC-HRMS to confirm molecular integrity and quantify impurities .
- Computational validation : MD simulations to assess binding mode consistency across studies .
What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. Advanced
- Docking : Schrödinger Suite (Glide) or AutoDock Vina for preliminary binding poses.
- MD Simulations : GROMACS or AMBER to evaluate stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : MOE or RDKit for predicting ADMET properties and optimizing substituents .
How can the synthetic route be optimized for scalability while maintaining stereochemical integrity?
Q. Advanced
- Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) and improves heat/mass transfer.
- Catalyst screening : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance recyclability and reduce waste.
- In situ monitoring : PAT tools (FTIR/Raman) track intermediate formation and adjust parameters dynamically .
What are the key challenges in derivatizing this compound for structure-activity relationship (SAR) studies?
Q. Advanced
- Regioselectivity : Electrophilic substitutions (e.g., nitration) favor the 4-position over the 5-position due to electronic effects.
- Steric effects : Bulky substituents on the propanenitrile chain reduce binding affinity to OX₂R by ~40% .
- Stability : The nitrile group may hydrolyze under acidic/alkaline conditions, necessitating protective strategies (e.g., TMS protection) .
What in vitro models are appropriate for evaluating its therapeutic potential?
Q. Advanced
- Neuropharmacology : Primary neuronal cultures or SH-SY5Y cells for orexin receptor activity (cAMP ELISA).
- Inflammation : THP-1 macrophages or murine microglia for cytokine profiling (ELISA/multiplex assays).
- Toxicity : HepG2 or HEK293 cells for CCK-8/MTT viability assays .
How does this compound compare to structurally related benzofuran derivatives in terms of pharmacokinetic properties?
Advanced
Compared to ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
